molecular formula C17H20O4 B8268671 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol

3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol

Cat. No. B8268671
M. Wt: 288.34 g/mol
InChI Key: SDYVLCCZUKPFOJ-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol is a useful research compound. Its molecular formula is C17H20O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activities

Research by Artunç et al. (2020) investigated the antioxidant activities of phenol derivatives, including compounds related to 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol. They synthesized various phenol derivatives and evaluated their antioxidant capabilities using several analytical methods. Some of these compounds showed strong antioxidant properties, comparable to standard references (Artunç et al., 2020).

Gene Transfer Induction

The study by Joubert et al. (2002) explored the impact of phenolic compounds, akin to 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol, on gene transfer induction and Agrobacterium virulence gene induction. They discovered that certain phenolic compounds can significantly enhance virulence induction and transformation rates, highlighting a potential application in genetic engineering and plant sciences (Joubert et al., 2002).

Pyrolytic Cleavage in Lignin Models

Watanabe et al. (2009) studied the pyrolytic cleavage of ether linkages in lignin model compounds, including 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol. This research is crucial for understanding the degradation of lignin, a major component of plant biomass, which has implications in biofuel production and materials science (Watanabe et al., 2009).

Antibacterial Activities

The study by Dong et al. (2006) isolated compounds from the leaves of Acer truncatum, including derivatives of 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol. They explored the antibacterial activities of these compounds, contributing to the field of natural product-based antibacterial agents (Dong et al., 2006).

Synthesis and Antifungal Activity

Qu et al. (2017) synthesized derivatives of 2-allylphenol, including compounds similar to 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol, and evaluated their antifungal activity. This research offers insights into developing new fungicides and understanding the biochemical mechanisms of antifungal agents (Qu et al., 2017).

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,15,18-19H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYVLCCZUKPFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.